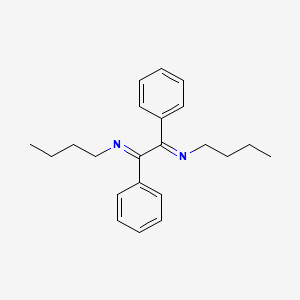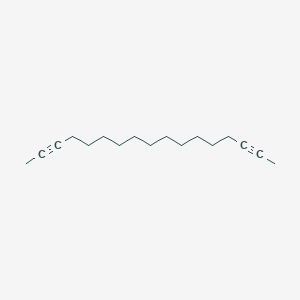
2,15-Heptadecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,15-Heptadecadiyne is a chemical compound with the molecular formula C17H26. It is characterized by the presence of two triple bonds located at the 2nd and 15th positions of the heptadecane chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,15-Heptadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction can be represented as follows:
2R−C≡C−HCu(I),O2R−C≡C−C≡C−R
In this reaction, the terminal alkynes are coupled to form a diacetylene compound.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and efficient methods, such as catalytic processes that utilize palladium or nickel catalysts. These methods often provide higher yields and are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,15-Heptadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Organolithium reagents or Grignard reagents (RMgX) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
2,15-Heptadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving alkynes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,15-Heptadecadiyne involves its ability to interact with various molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
1,8-Heptadecadiyne: Another diacetylene compound with triple bonds at the 1st and 8th positions.
2,4-Hexadiyne: A shorter diacetylene with triple bonds at the 2nd and 4th positions.
1,3-Butadiyne: The simplest diacetylene with triple bonds at the 1st and 3rd positions.
Uniqueness: 2,15-Heptadecadiyne is unique due to the positioning of its triple bonds, which imparts distinct chemical reactivity and properties. Its longer carbon chain also provides different physical properties compared to shorter diacetylenes.
Properties
CAS No. |
651326-33-9 |
|---|---|
Molecular Formula |
C17H28 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
heptadeca-2,15-diyne |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h7-17H2,1-2H3 |
InChI Key |
LDBKHRMYGMYUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCCCCCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


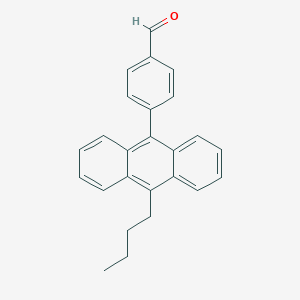

![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
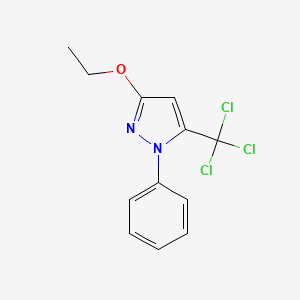
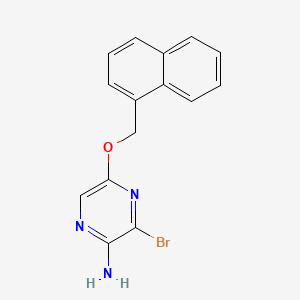
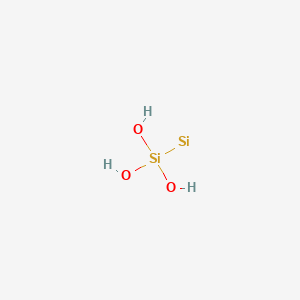

![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
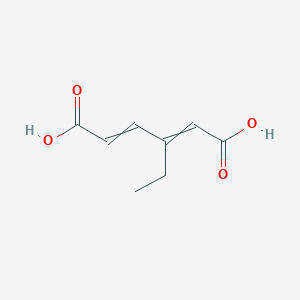
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
